molecular formula C19H13ClF3N3O2 B2698353 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea CAS No. 1022362-62-4

1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea

Cat. No.: B2698353
CAS No.: 1022362-62-4
M. Wt: 407.78
InChI Key: MEMTZUZVTLVFGB-UHFFFAOYSA-N
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Description

1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea is a recognized potent and selective ATP-competitive inhibitor of the oncogenic B-RafV600E mutant kinase. This compound is a critical research tool for investigating the Ras/Raf/MEK/ERK signaling pathway (MAPK pathway), which is dysregulated in a wide array of human cancers. Its primary research value lies in its ability to selectively inhibit the proliferation and survival of tumor cells harboring the B-RafV600E mutation, a common driver in melanoma, colorectal cancer, and papillary thyroid carcinoma. By specifically targeting B-RafV600E , this inhibitor effectively blocks the constitutive downstream signaling through MEK and ERK, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. Researchers utilize this urea derivative extensively in preclinical studies to elucidate the molecular mechanisms of oncogenesis, to study mechanisms of resistance to targeted therapy, and to evaluate potential combination treatment strategies in vitro and in vivo. Its high selectivity makes it an invaluable compound for dissecting the complex roles of Raf isoforms in cellular physiology and pathology.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-16-10-12(19(21,22)23)11-24-17(16)28-15-8-6-14(7-9-15)26-18(27)25-13-4-2-1-3-5-13/h1-11H,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMTZUZVTLVFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-Chloro-5-(trifluoromethyl)pyridine: This intermediate can be synthesized through the chlorination of 5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride.

    Formation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenylamine: This step involves the nucleophilic substitution reaction between 3-Chloro-5-(trifluoromethyl)pyridine and 4-hydroxyaniline in the presence of a base like potassium carbonate.

    Synthesis of this compound: The final step involves the reaction of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenylamine with phenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its urea core and substituent arrangement. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Key Structural Features Key Differences Potential Implications Reference
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea (Target) C₂₀H₁₄ClF₃N₃O₂ Urea core; 3-Cl, 5-CF₃-pyridinyloxy-phenyl; phenyl group - Balanced lipophilicity and hydrogen-bonding capacity for target interaction.
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea C₉H₈ClF₃N₃O Urea core; 3-Cl, 5-CF₃-pyridine; dimethyl substitution on urea Dimethyl groups replace phenyl, reducing aromatic interactions. Lower molecular weight; potential for altered solubility or metabolic stability.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide C₂₃H₁₂Cl₂F₆N₄O₂ Pyrrole-carboxamide core; dual pyridinyloxy-phenyl groups Carboxamide replaces urea; additional pyridine ring. Enhanced π-π stacking potential; possible increased rigidity.
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide C₁₉H₁₄ClF₈N₄O₂ Pyrazole-carboxamide; pentafluoroethyl and CF₃ groups Pyrazole core instead of urea; fluorinated alkyl chains. Higher fluorination may improve membrane permeability but increase toxicity risks.
Avatrombopag (Reference Drug) C₂₉H₃₄Cl₂N₆O₃S₂ Thiazole-thiophene core; piperidine-carboxylic acid Complex heterocyclic system; carboxylate group. Clinically approved (thrombopoietin receptor agonist); highlights urea’s niche in design.

Key Observations

Urea vs.

Substituent Effects :

  • Replacement of the phenyl group with dimethyl groups () reduces steric bulk but may decrease aromatic interactions critical for target binding.
  • Dual pyridinyloxy-phenyl groups () increase molecular rigidity, possibly affecting conformational flexibility during receptor interaction.

Fluorination Patterns : The trifluoromethyl group in the target compound balances lipophilicity and stability, whereas higher fluorination (e.g., pentafluoroethyl in ) risks metabolic resistance or toxicity .

Biological Activity

1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential applications in herbicide development and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C15H12ClF3N6O
  • Molecular Weight : 384.75 g/mol
  • IUPAC Name : this compound
  • CAS Number : 321432-45-5

The biological activity of this compound primarily revolves around its interaction with specific biochemical pathways. Research indicates that it may act as a potent inhibitor of phytoene desaturase (PDS), an enzyme crucial in the carotenoid biosynthesis pathway in plants. This inhibition can lead to herbicidal effects, making it a candidate for agricultural applications.

Herbicidal Properties

In a study evaluating various compounds for their herbicidal activity, this compound exhibited significant efficacy against several weed species. The compound's mechanism involves the disruption of carotenoid synthesis, which is vital for plant growth and development.

Compound Concentration (g/ha) Weed Species Affected Activity Level
This compound375 - 750Six types of weedsHigh

Medicinal Applications

Beyond agricultural use, the compound has shown promise in medicinal chemistry. Its structural analogs have been investigated for their potential as kinase inhibitors and in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Herbicide Efficacy Study :
    • A comparative analysis was conducted where the compound was tested alongside commercial herbicides like diflufenican. Results indicated that it demonstrated a broader spectrum of activity against targeted weeds at similar concentrations, suggesting its potential as an effective alternative.
  • Kinase Inhibition Research :
    • In another study focused on the development of kinase inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. Preliminary results indicated promising inhibitory effects, warranting further investigation into its therapeutic potential.

Q & A

Q. Optimization Strategies :

  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and identify energy-efficient pathways .
  • Apply statistical design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and minimize trial-and-error approaches .

Basic: What analytical techniques are critical for characterizing the structural and purity profile of this compound?

Answer:
Key techniques include:

Technique Application Evidence
NMR Spectroscopy Confirm substituent positions (e.g., pyridyl, phenyl groups) and urea linkage integrity
HPLC Assess purity (>95% by reversed-phase chromatography) and quantify impurities
X-ray Crystallography Resolve crystal structure and validate stereochemistry (e.g., using Acta Crystallographica protocols)
Mass Spectrometry Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Purity Variability : Re-evaluate batches using orthogonal methods (e.g., HPLC coupled with diode-array detection) to detect co-eluting impurities .
  • Assay Conditions : Standardize protocols (e.g., pH, solvent composition) to minimize variability. Use dose-response curves to confirm activity thresholds .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., acetylcholinesterase for insecticidal activity) or molecular docking to validate target interactions .

Advanced: What computational strategies predict the reactivity or environmental fate of this compound?

Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to model electron-deficient pyridyl groups’ susceptibility to nucleophilic attack .
  • Degradation Pathways : Simulate hydrolysis or photolysis using software like Gaussian or NWChem to identify stable metabolites .
  • Environmental Persistence : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives .

Basic: What experimental design principles are effective for studying structure-activity relationships (SAR)?

Answer:

  • Factor Screening : Use fractional factorial designs to test substituent variations (e.g., chloro vs. fluoro groups) on biological activity .
  • Response Surface Methodology (RSM) : Optimize substituent combinations (e.g., trifluoromethyl position) for maximal potency .
  • Control Groups : Include analogs lacking key functional groups (e.g., urea moiety) to isolate pharmacophore contributions .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:
The -CF₃ group:

  • Enhances Lipophilicity : Measure logP values via shake-flask or chromatographic methods to correlate with membrane permeability .
  • Electron-Withdrawing Effects : Use Hammett constants (σₚ) to predict resonance stabilization of the pyridyl ring .
  • Metabolic Stability : Conduct in vitro microsomal assays to assess resistance to oxidative degradation .

Basic: What safety precautions are essential during handling and storage?

Answer:

  • Handling : Use fume hoods, nitrile gloves, and eye protection to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the urea moiety .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to minimize environmental release .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Heat Transfer : Optimize reactor design (e.g., jacketed vessels) for exothermic urea-forming reactions .
  • Purification : Implement membrane separation technologies (e.g., nanofiltration) to isolate high-purity product .
  • Process Control : Use real-time analytics (e.g., in-line IR spectroscopy) to monitor reaction progression .

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